2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide
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Overview
Description
2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached This compound is notable for its unique structure, which includes a furan ring, a thiophene ring, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan and thiophene derivatives separately, followed by their coupling through a series of reactions.
Synthesis of Furan Derivative: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of Thiophene Derivative: Thiophene rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The furan and thiophene derivatives are then coupled using a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the furan and thiophene rings suggests potential interactions with aromatic amino acids in proteins, while the benzamide moiety may facilitate binding to specific protein targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide: Similar structure but lacks the thiophene ring.
2-Methylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
2-(ethylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide is unique due to the combination of the furan and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-24-17-8-4-3-6-14(17)19(22)20-11-15(21)18-10-13(12-25-18)16-7-5-9-23-16/h3-10,12,15,21H,2,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHMYCKUTZKGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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